3-(Benzyloxy)-2-hydroxypropanoic acid
Description
Contextual Significance within Organic Synthesis and Chemical Biology
In organic synthesis, 3-(Benzyloxy)-2-hydroxypropanoic acid serves as a crucial chiral building block. Its enantiomerically pure forms are widely used as precursors for the synthesis of complex organic molecules, especially where precise stereochemistry is required. The presence of three distinct functional groups—hydroxyl, carboxylic acid, and a benzyloxy ether—allows for a wide range of chemical transformations.
The benzyloxy group is particularly significant as it can act as a protecting group for the hydroxyl function at the C3 position, which can be selectively removed under specific conditions, facilitating multi-step synthetic strategies. This feature is critical in the synthesis of compounds like cyclic depsipeptides. Furthermore, the benzyloxy group enhances the molecule's hydrophobicity, a property that can be exploited in applications such as lipid-based drug delivery systems.
From a chemical biology perspective, the compound and its derivatives are subjects of investigation for their potential biological activities. Research has pointed towards potential antimicrobial, anti-inflammatory, and antioxidant properties. The functional groups allow the molecule to interact with biological targets like enzymes and receptors through hydrogen bonding and hydrophobic interactions, making it a candidate for studies in enzyme kinetics and as a scaffold in drug development.
| Property | Value |
| Molecular Formula | C10H12O4 |
| Molecular Weight | 196.2 g/mol |
| Functional Groups | Carboxylic acid (-COOH), Hydroxyl (-OH), Benzyloxy (-O-CH2-Ph) |
| Chirality | Chiral center at C2 |
| pKa (Predicted) | 3.43 ± 0.11 |
Historical Context of Related Alpha-Hydroxy Acids and Benzyloxy Derivatives in Chemical Literature
The study of this compound is built upon a long history of research into its constituent chemical families: alpha-hydroxy acids and benzyloxy derivatives.
Alpha-Hydroxy Acids (AHAs): This class of compounds has been known for centuries, with early uses recorded in ancient civilizations where fruit acids and sour milk (containing lactic acid) were used to soften skin. The scientific investigation and application of AHAs in dermatology began in earnest in the mid-20th century. researchgate.net Compounds like glycolic acid (from sugarcane) and lactic acid (from milk) became prominent for their use in treating skin conditions and in cosmetic formulations. researchgate.netnih.gov Their introduction to the mass market in the 1990s marked a pivotal moment in skincare. skinrocks.com AHAs are valued for their ability to promote exfoliation and cell renewal, and they are used to address concerns from acne and pigmentation to photoaging. nih.gov
Benzyloxy Derivatives: The benzyloxy group, a benzyl (B1604629) group linked through an oxygen atom, is a cornerstone of modern organic synthesis. goong.com Historically, its primary role has been as a protecting group for alcohols and carboxylic acids. The utility of the benzyl ether was established due to its stability under a wide range of reaction conditions and, crucially, its susceptibility to cleavage by catalytic hydrogenation—a mild and efficient deprotection method. This strategic use allows chemists to mask a reactive site on a molecule while performing transformations elsewhere. Beyond protection, the benzyloxy group is also introduced into molecules to modify their physical properties, such as solubility and lipophilicity, which can be critical in medicinal chemistry and materials science. nih.govresearchgate.net
Overview of Research Trajectories for Complex Chiral Building Blocks
The trajectory of chemical research, particularly in pharmaceuticals and agrochemicals, has shown a dramatic and increasing emphasis on chirality. mdpi.comresearchgate.net In the past, many drugs were sold as racemic mixtures (a 50:50 mix of both enantiomers). However, it became clear that often only one enantiomer is responsible for the desired therapeutic effect, while the other can be inactive or even cause adverse effects. nih.gov This understanding, coupled with regulatory guidance, has propelled the demand for single-enantiomer drugs. mdpi.comnih.gov
This demand has fueled intensive research into methods for obtaining enantiomerically pure compounds. Key research trajectories include:
Asymmetric Synthesis: The development of methods to synthesize a single enantiomer directly from non-chiral starting materials is a major focus. mdpi.comresearchgate.net This often involves the use of chiral catalysts, such as metal complexes with chiral ligands, that can direct a reaction to produce one stereoisomer preferentially over the other. mdpi.comsciencedaily.com
Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or sugars, as inexpensive and readily available starting materials for the synthesis of more complex chiral targets. nih.gov
Resolution of Racemates: While less efficient than asymmetric synthesis, methods to separate racemic mixtures, such as chiral chromatography, remain important. nih.gov
The overarching trend is to create a readily accessible "toolbox" of versatile and complex chiral building blocks that can be easily incorporated into drug discovery and development pipelines, making the synthesis of complex molecules more efficient and predictable. sciencedaily.comnih.gov
Rationale for Dedicated Academic Investigation into this compound
The dedicated academic investigation into this compound is justified by its position at the intersection of several key areas of modern chemical research. It is not merely another chiral molecule, but a highly versatile platform that offers solutions to challenges in synthesis and chemical biology.
The rationale for its study can be summarized by the unique combination of its structural features:
Defined Stereochemistry: As a chiral molecule, it provides a stereochemically defined starting point for asymmetric synthesis, which is essential for producing modern pharmaceuticals that require high enantiomeric purity. mdpi.com
Orthogonal Functionality: The molecule possesses three different types of functional groups (acid, alcohol, ether) that can be manipulated independently. The carboxylic acid can be converted to esters or amides, the hydroxyl group can be oxidized or esterified, and the benzyloxy group can be removed to reveal another hydroxyl group. This "orthogonality" provides immense synthetic flexibility.
Proven Protecting Group Strategy: The inclusion of the benzyloxy group is a deliberate synthetic choice, leveraging a well-established and reliable protecting group strategy that is fundamental to the construction of complex molecules.
Bio-Relevant Scaffold: As an alpha-hydroxy acid, it belongs to a class of compounds with known biological relevance. researchgate.net This makes it and its derivatives attractive candidates for screening in drug discovery programs and for use as probes to study biological systems.
Therefore, this compound is a model compound for the development of new synthetic methodologies and a valuable starting material for creating novel, biologically active molecules. Its study contributes directly to the broader goals of advancing organic synthesis and discovering new therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSUHDDCSREYHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452122 | |
| Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127744-27-8 | |
| Record name | 3-(BENZYLOXY)-2-HYDROXYPROPANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 3 Benzyloxy 2 Hydroxypropanoic Acid and Its Stereoisomers
Retrosynthetic Analysis of 3-(Benzyloxy)-2-hydroxypropanoic Acid
Retrosynthetic analysis is a method for designing a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.com For this compound, the analysis reveals several potential synthetic routes based on key bond disconnections.
A primary disconnection can be made at the C2-C3 bond, suggesting an aldol-type reaction or an equivalent process. This approach identifies a two-carbon (C1-C2) synthon, such as a glyoxylate (B1226380) derivative, and a one-carbon (C3) synthon in the form of a benzyl-containing nucleophile.
Alternatively, functional group interconversion (FGI) is a powerful tool in retrosynthesis. researchgate.net The α-hydroxy acid moiety can be traced back to an α-amino acid through diazotization. This leads to the identification of O-benzyl-serine as a highly attractive chiral starting material, leveraging the "chiral pool" strategy. This is a common and effective route for producing the (S)-enantiomer.
Another disconnection targets the benzyl (B1604629) ether bond at C3. This suggests a precursor like a dihydroxypropanoic acid derivative, such as glyceric acid or its ester, where the primary alcohol at C3 is selectively benzylated. The chiral center at C2 could be derived from a chiral starting material like (S)-glycidol, which can be opened to form the C1-C2-C3 backbone, followed by oxidation of the primary alcohol at C1 to the carboxylic acid.
These disconnections are summarized in the following potential pathways:
From O-Benzyl Serine: Leveraging the existing stereocenter of a readily available amino acid.
From Glycidol (B123203) or Glyceraldehyde: Building the carbon skeleton and introducing the necessary functional groups.
From Tartaric Acid: Using another chiral pool starting material and modifying its functional groups.
This analysis provides a logical framework for designing various synthetic approaches, including the asymmetric and diastereoselective methods discussed below.
Asymmetric Synthesis Approaches
Asymmetric synthesis is crucial for producing enantiomerically pure this compound, as the biological activity of chiral molecules is often dependent on their specific stereochemistry.
Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans-type oxazolidinone auxiliaries are widely used for stereoselective alkylation and aldol (B89426) reactions, which can establish the α-hydroxy stereocenter. wikipedia.org
A plausible strategy involves the acylation of a chiral oxazolidinone, for example, with benzyloxyacetyl chloride. The resulting N-acyloxazolidinone can then undergo a stereoselective aldol reaction with a formaldehyde (B43269) equivalent. The chiral auxiliary biases the approach of the electrophile, leading to the formation of a product with a specific stereochemistry at the newly formed stereocenter. Subsequent cleavage of the auxiliary from the product yields the desired enantiomerically enriched α-hydroxy acid. wikipedia.org This method is powerful as it allows for the predictable formation of contiguous stereocenters. wikipedia.org
Table 1: Example of Chiral Auxiliary in Asymmetric Synthesis
| Auxiliary Type | Key Reaction | Stereochemical Control |
|---|---|---|
| Evans Oxazolidinone | Asymmetric Aldol Reaction | The auxiliary blocks one face of the enolate, directing the electrophile's approach. wikipedia.org |
| Camphorsultam | Asymmetric Alkylation | The rigid bicyclic structure provides a highly biased steric environment. |
Enantioselective catalysis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For precursors to this compound, several catalytic strategies are applicable.
One key approach is the asymmetric hydrogenation of a β-keto ester, such as methyl 2-oxo-3-(benzyloxy)propanoate. Chiral ruthenium catalysts, particularly those employing BINAP ligands, have demonstrated high efficacy in reducing ketones to alcohols with excellent enantiomeric excess (ee >98%). The resulting α-hydroxy ester can then be hydrolyzed to the target acid.
Another strategy involves an asymmetric aldol reaction between a silyl (B83357) enol ether and an aldehyde, catalyzed by a chiral Lewis acid complex. purdue.edu For instance, the reaction of the silyl enol ether of methyl benzyloxyacetate with formaldehyde in the presence of a chiral bis(oxazoline)-metal complex could generate the carbon skeleton with high enantioselectivity. purdue.edu
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of enantiopure this compound, two main biocatalytic methods are prominent: kinetic resolution and asymmetric reduction.
Enzymatic Kinetic Resolution: A racemic mixture of this compound or its ester can be resolved using lipases. For example, Candida antarctica Lipase (B570770) B (CAL-B) can selectively esterify one enantiomer (e.g., the R-enantiomer) in an organic solvent, leaving the unreacted S-enantiomer in high enantiomeric purity. The reaction is typically stopped at around 50% conversion to maximize the ee of both the product and the remaining starting material.
Asymmetric Reduction: Engineered ketoreductases (KREDs) can asymmetrically reduce a prochiral ketone precursor, like 2-oxo-3-(benzyloxy)propanoic acid, to the corresponding chiral α-hydroxy acid. Through directed evolution, KREDs have been developed that exhibit extremely high enantioselectivity (often >99.5% ee) and yields. These processes often employ a cofactor regeneration system, such as using glucose dehydrogenase (GDH), to make the process economically viable.
Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic transformations to create efficient and sustainable synthetic pathways. mdpi.com A highly effective chemoenzymatic route to (S)-3-(Benzyloxy)-2-hydroxypropanoic acid starts from the readily available amino acid, O-benzyl-L-serine.
This process involves two key steps:
Enzymatic Deamination (or Chemical Diazotization): The amino group of O-benzyl-L-serine is converted to a hydroxyl group. While this can be achieved chemically via diazotization with sodium nitrite (B80452) in an acidic solution, an enzymatic approach using an L-amino acid deaminase offers a greener alternative under milder conditions. nih.gov This transformation proceeds with retention of the original stereochemistry at the α-carbon.
Hydrolysis: If the starting material is an ester of the amino acid, a final hydrolysis step is required to yield the carboxylic acid.
This route is particularly advantageous because it starts from an inexpensive, enantiomerically pure precursor from the chiral pool, ensuring the stereochemical integrity of the final product.
Table 2: Comparison of Asymmetric Synthesis Approaches
| Method | Starting Material Example | Key Transformation | Advantages |
|---|---|---|---|
| Chiral Auxiliary | N-benzyloxyacetyl oxazolidinone | Diastereoselective aldol reaction | High diastereoselectivity, predictable stereochemistry. wikipedia.org |
| Enantioselective Catalysis | Methyl 2-oxo-3-(benzyloxy)propanoate | Asymmetric hydrogenation | High enantiomeric excess, catalyst turnover. |
| Biocatalysis | Racemic this compound ester | Lipase-catalyzed kinetic resolution | High enantioselectivity, mild reaction conditions. |
Diastereoselective Synthetic Pathways
While this compound itself is chiral but does not have diastereomers, the synthesis of its derivatives or analogs with additional stereocenters requires diastereoselective control. Diastereoselective pathways are designed to control the relative configuration of multiple stereocenters within a molecule.
Aldol reactions are a cornerstone of diastereoselective synthesis. For instance, reacting a chiral enolate, such as one derived from an N-acyl oxazolidinone, with a chiral aldehyde like benzyloxyacetaldehyde can lead to the formation of two new stereocenters. purdue.edu The facial selectivity of both the enolate and the aldehyde, often governed by steric and electronic factors in a chelated transition state, determines the diastereomeric outcome (syn vs. anti). Boron-mediated aldol reactions of β-amino N-acyl oxazolidinones are known to be highly diastereoselective, providing a route to β-amino-α-hydroxy products. st-andrews.ac.uk
Similarly, the synthesis of related compounds like (±)-syn-3-amino-2-benzyloxy-3-phenylpropanoic acid demonstrates diastereoselective control. researchgate.net Such syntheses often proceed through cyclic intermediates or transition states that favor the formation of one diastereomer over the other. Careful selection of reagents, solvents, and reaction temperatures is critical to maximizing the diastereomeric ratio (dr).
Protecting Group Strategies in Synthesis of this compound
The synthesis of this compound relies heavily on strategic use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The benzyl group is the key protecting group employed for the hydroxyl function at the C3 position. Its selection is based on its stability under various reaction conditions and the availability of reliable methods for its introduction and potential cleavage.
Two primary strategies involving the benzyl protecting group are prominent. The first approach utilizes a precursor that is already benzylated, such as O-benzyl-L-serine. In this method, the benzyl group shields the primary hydroxyl group of the serine side chain. This protection allows for the selective chemical transformation of the amino group at the C2 position into a hydroxyl group, typically through a diazotization reaction (also referred to as nitrosation) using sodium nitrite in an acidic medium, without affecting the benzyl ether linkage. The benzyloxy group's role is critical in facilitating these regioselective strategies, which are essential in multi-step syntheses.
A second strategy involves the introduction of the benzyl group onto a suitable starting material. For instance, a synthesis may begin with (S)-glycidol, a chiral epoxide. The hydroxyl group of glycidol is first protected by benzylation, a reaction commonly carried out using benzyl chloride in the presence of a base like sodium hydride. This step forms a benzyl ether, after which the protected glycidol intermediate can undergo further transformations, such as oxidation, to yield the target carboxylic acid.
The carbobenzyloxy (CBZ or Z) group is another protecting group sometimes used in related syntheses, particularly for amino groups, highlighting the modularity of protecting group strategies in complex organic synthesis. While the benzyl group protecting the hydroxyl function is stable through the main synthetic steps, its eventual removal can be accomplished if necessary for subsequent transformations. For related 3-aryl-2-hydroxy propanoic acid derivatives, debenzylation is often achieved through catalytic hydrogenation using palladium on carbon (Pd/C) or with reagents like titanium tetrachloride (TiCl₄). google.com
The selection of the benzyl group is therefore a deliberate choice to direct the synthesis, protecting a reactive hydroxyl group while other parts of the molecule are modified.
Optimization of Reaction Conditions and Yield Enhancement in Established Syntheses
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. The synthesis via the nitrosation of L-serine benzyl ester is a well-documented route where specific parameters have been fine-tuned to enhance efficiency.
Key parameters that are controlled include temperature, reagent stoichiometry, and reaction monitoring. Strict temperature control is crucial; for the conversion of O-benzyl-L-serine, the reaction is maintained at 0°C, particularly during the addition of the sodium nitrite solution. This low temperature helps to prevent racemization and minimize the formation of byproducts such as (S)-2-(Benzyloxy)-3-oxopropanal that can arise from oxidative side reactions.
The stoichiometry of the reagents is another critical factor. A calculated excess of sodium nitrite (NaNO₂), typically around 5.68 equivalents, is used to ensure the complete conversion of the starting amino acid ester to the desired hydroxy acid. Careful monitoring of the reaction's progress, often by thin-layer chromatography (TLC), allows for the precise determination of the reaction endpoint, preventing over-reaction and the formation of impurities. Through such optimizations, the synthesis of (S)-3-(Benzyloxy)-2-hydroxypropanoic acid from O-benzyl-L-serine can achieve high purity, reported at 95%.
In synthetic routes that involve an oxidation step, such as the conversion of a primary alcohol to a carboxylic acid, the choice of oxidizing agent and conditions is optimized to achieve high yields. For example, in the synthesis of related 3-aryl-2-hydroxy propanoic acid derivatives, an oxidation protocol using 2,2,6,6-tetramethyl-1-piperidinyl oxyl (TEMPO) as a catalyst with sodium chlorite (B76162) and bleach as the terminal oxidants has been shown to afford the corresponding acid in an 86% yield. google.com
The table below summarizes the optimized conditions for the synthesis starting from L-serine benzyl ester.
| Parameter | Optimized Condition | Purpose | Reported Outcome |
| Starting Material | L-serine benzyl ester | Chiral precursor with protected hydroxyl group | High enantiomeric purity |
| Temperature | Maintained strictly at 0°C | Minimize byproduct formation and prevent racemization | Enhanced product purity |
| Reagent Stoichiometry | 5.68 equivalents of NaNO₂ | Ensure complete conversion of the starting material | Maximized yield |
| Monitoring | Thin-Layer Chromatography (TLC) | Track reaction progress to completion | Avoid over-reaction |
These optimization strategies highlight the importance of precise control over reaction parameters to achieve efficient and high-yielding syntheses of this compound and its stereoisomers.
Chemical Transformations and Derivatization of 3 Benzyloxy 2 Hydroxypropanoic Acid
Esterification and Amidation Reactions for Functional Group Interconversion
The carboxylic acid moiety of 3-(benzyloxy)-2-hydroxypropanoic acid is readily converted into esters and amides, which are crucial functional group interconversions for creating derivatives with altered properties, such as improved lipophilicity for prodrug applications.
Esterification: The most common method for converting the carboxylic acid to an ester is the Fischer esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For instance, reaction with methanol (B129727) under these conditions yields (S)-3-(Benzyloxy)-2-hydroxypropanoic acid methyl ester. Alternative methods for substrates sensitive to strong acids include using reagents like 2-benzyloxy-1-methylpyridinium triflate, which can mediate esterification under milder conditions. organic-chemistry.org
Amidation: The formation of an amide bond from the carboxylic acid requires coupling with a primary or secondary amine. This transformation typically involves the activation of the carboxyl group. Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC). mdpi.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide. The presence of the free hydroxyl group on this compound may necessitate a protection strategy to prevent side reactions, although direct amidation can sometimes be achieved under carefully controlled conditions. mdpi.com The synthesis of phenol (B47542) amides, for example, often involves such coupling strategies. mdpi.com
| Reaction Type | Typical Reagents | Key Considerations |
|---|---|---|
| Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (H₂SO₄, TsOH) | Equilibrium reaction; often requires excess alcohol or water removal. masterorganicchemistry.com |
| Amidation | Amine (R-NH₂), Coupling Agent (DCC, DIC), Additives (e.g., HOBt) | Requires activation of the carboxylic acid; potential for side reactions at the hydroxyl group. mdpi.com |
Reduction and Oxidation Chemistry at the Hydroxyl and Carboxyl Centers
The hydroxyl and carboxyl groups of this compound are susceptible to a range of reduction and oxidation reactions, enabling access to different oxidation states and functional groups.
Oxidation: The secondary hydroxyl group at the C2 position can be oxidized to a ketone, yielding a 2-oxo-3-(benzyloxy)propanoic acid derivative. Standard oxidizing agents for this transformation include chromium-based reagents like chromium trioxide (CrO₃) or potassium permanganate (B83412) (KMnO₄). Milder, more selective conditions can be achieved using activated dimethyl sulfoxide (B87167) (DMSO) reagents (e.g., Swern oxidation) or pyridinium (B92312) dichromate (PDC), which is useful for sensitive substrates.
Reduction: The carboxylic acid is the more oxidized functional group and can be reduced to a primary alcohol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce esters derived from the parent acid. The reduction of the carboxyl group yields (S)-2-(benzyloxy)-1,3-propanediol, a diol derivative.
| Functional Group | Transformation | Product Type | Common Reagents |
|---|---|---|---|
| Secondary Hydroxyl (-OH) | Oxidation | Ketone | KMnO₄, CrO₃, PDC, Activated DMSO |
| Carboxylic Acid (-COOH) | Reduction | Primary Alcohol | LiAlH₄, BH₃·THF |
Nucleophilic and Electrophilic Substitutions on the Benzyloxy Moiety
The benzyloxy group consists of a stable benzyl (B1604629) ether linkage. The phenyl ring itself can theoretically undergo electrophilic aromatic substitution, while the benzylic carbon is a site for nucleophilic attack, though this typically results in cleavage of the ether.
Nucleophilic Substitution: The C-O bond of the benzyl ether can be cleaved by nucleophiles under certain conditions, a reaction that falls under deprotection strategies (see Section 3.5). Direct nucleophilic substitution where the benzyloxy group is replaced by another group without intending to deprotect the C3 oxygen is not a common transformation for this molecule.
Electrophilic Aromatic Substitution: The benzyloxy group (-OCH₂Ph) is an activating, ortho-, para-directing group for electrophilic aromatic substitution on the phenyl ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation would be directed to the positions ortho and para to the ether linkage. However, such reactions on this specific substrate are uncommon in literature, as the other functional groups (hydroxyl and carboxyl) can interfere with the strongly acidic or Lewis acidic conditions required for these transformations, leading to complex product mixtures.
Cyclization Reactions Involving this compound Derivatives
Derivatives of this compound can serve as precursors for the synthesis of various cyclic compounds, including lactones and other heterocyclic systems.
Lactonization: Intramolecular esterification to form a lactone is a key cyclization pathway. While the parent molecule cannot directly form a stable lactone, its derivatives can. For example, after reduction of the carboxylic acid to a primary alcohol (forming a 1,3-diol derivative), subsequent deprotection of the benzyl group at C3 would yield glycerol (B35011). More synthetically useful is the deprotection of the benzyl group in the parent molecule to reveal 2,3-dihydroxypropanoic acid (glyceric acid). This molecule can then undergo intramolecular esterification between the C3 hydroxyl group and the C1 carboxyl group to form a five-membered β-lactone, although this often requires specific activating conditions. In the synthesis of cyclic depsipeptides, the carboxylic acid can be activated to form a mixed anhydride, and subsequent deprotection of the benzyloxy group allows for intramolecular esterification or lactonization.
Other Cyclizations: The functional groups of this compound can be modified to participate in other ring-forming reactions. For instance, conversion of the hydroxyl and carboxyl groups into other functionalities, such as amines or halides, opens pathways to nitrogen- or carbon-based heterocycles. Studies on analogous structures, such as N-benzyloxy carbamates, demonstrate that derivatives can undergo intramolecular cyclization to form pyrrolidinones and piperidinones. nih.gov
Strategies for Cleavage of the Benzyloxy Protecting Group and Subsequent Transformations
The benzyloxy group is a widely used protecting group for alcohols because of its stability under a variety of reaction conditions and its relatively straightforward removal. The cleavage of this group from this compound unmasks the C3 hydroxyl group for further reactions.
Catalytic Hydrogenolysis: The most common and mildest method for benzyl ether cleavage is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). organic-chemistry.org The reaction proceeds under neutral conditions at room temperature and pressure, yielding the deprotected alcohol (glyceric acid) and toluene (B28343) as a byproduct. This method is highly chemoselective but is incompatible with functional groups that are also reduced by H₂/Pd-C, such as alkenes or alkynes. organic-chemistry.org
Acid-Catalyzed Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that can withstand harsh acidic conditions. organic-chemistry.org
Lewis Acid-Mediated Cleavage: A variety of Lewis acids can effect the cleavage of benzyl ethers, often with greater chemoselectivity than strong protic acids. Reagents like boron trichloride (B1173362) (BCl₃) and boron tribromide (BBr₃) are effective, even at low temperatures. atlanchimpharma.com Other systems, such as aluminum chloride (AlCl₃) combined with a scavenger like N,N-dimethylaniline, have also been employed. atlanchimpharma.com
Oxidative Cleavage: For molecules containing functionalities sensitive to reduction, oxidative cleavage provides an alternative. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can selectively cleave benzyl ethers. atlanchimpharma.comnih.gov This method is particularly effective for p-methoxybenzyl (PMB) ethers but can also be applied to simple benzyl ethers, although it may require more forcing conditions. organic-chemistry.orgnih.gov
| Method | Reagents | Advantages | Limitations |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Very mild, neutral conditions, high yield. organic-chemistry.org | Incompatible with reducible groups (alkenes, alkynes, etc.). organic-chemistry.org |
| Lewis Acid Cleavage | BCl₃, BBr₃, AlCl₃ | Effective for complex molecules, can be performed at low temperatures. atlanchimpharma.com | Reagents are harsh and moisture-sensitive. |
| Oxidative Cleavage | DDQ | Useful when reductive methods cannot be used. nih.gov | Less reactive for unsubstituted benzyl ethers compared to PMB ethers. nih.gov |
Derivatization for Spectroscopic Analysis of Chiral Purity
Determining the enantiomeric purity (ee) of this compound and its derivatives is critical, as biological activity is often stereospecific. A common strategy involves derivatizing the chiral molecule with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have different physical properties and can be distinguished and quantified by spectroscopic methods like NMR or by chromatography.
For a molecule containing a hydroxyl group, a widely used CDA is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid. In its acid chloride form (MTPA-Cl), it reacts with the C2 hydroxyl group of this compound to form diastereomeric Mosher's esters. In the ¹H or ¹⁹F NMR spectrum of this mixture, the signals corresponding to the protons or fluorine atoms near the chiral center will appear at different chemical shifts for each diastereomer. The relative integration of these signals allows for the precise determination of the enantiomeric excess of the original alcohol. Similarly, the carboxylic acid function can be derivatized with a chiral amine to form diastereomeric amides for analysis.
Stereochemical Aspects and Chiral Recognition of 3 Benzyloxy 2 Hydroxypropanoic Acid
Configuration Assignment Methodologies
Determining the absolute configuration of a chiral molecule like 3-(Benzyloxy)-2-hydroxypropanoic acid is a fundamental step in stereochemical analysis. Unambiguous assignment is typically achieved through methods that create a diastereomeric relationship or by direct structural analysis of a crystalline derivative.
Mosher's Ester Analysis
A powerful and widely used NMR-based technique for determining the absolute configuration of secondary alcohols is Mosher's ester analysis. This method involves the derivatization of the chiral alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.
The process involves two separate reactions where the alcohol, in this case, this compound (after esterification of its carboxylic acid group to prevent interference), is esterified with (R)-MTPA chloride and (S)-MTPA chloride to form two different diastereomeric esters. In the resulting esters, the phenyl group of the MTPA moiety adopts a preferred conformation, shielding adjacent protons on the substrate. By comparing the ¹H NMR spectra of the two diastereomers, the absolute configuration of the original alcohol can be deduced. The differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed ester linkage provide a diagnostic pattern that reveals the stereochemistry at the carbinol center. rsc.orgresearchgate.net A typical analysis involves assigning the protons on either side of the carbinol carbon and observing the sign of the Δδ values.
Table 1: Hypothetical Mosher's Ester Analysis Data for a Derivative of this compound
| Proton Assignment | δ (S-MTPA Ester) | δ (R-MTPA Ester) | Δδ (δS - δR) | Configuration Inference |
|---|---|---|---|---|
| H3 (CH₂) | 3.85 ppm | 3.95 ppm | -0.10 ppm | Negative Δδ |
| H1 (COOR proton) | 4.50 ppm | 4.40 ppm | +0.10 ppm | Positive Δδ |
This table presents a hypothetical scenario to illustrate the principles of Mosher's analysis.
X-ray Crystallography of Derivatives
Single-crystal X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. This technique maps the precise three-dimensional arrangement of atoms in a crystalline solid, allowing for unambiguous assignment of stereochemistry. nih.gov Since this compound is an oil at room temperature, it must first be converted into a suitable crystalline derivative. This can be achieved by forming a salt with a chiral amine or by creating an amide or ester with a molecule that promotes crystallization. The crystal structure of the resulting derivative not only confirms the relative stereochemistry of all chiral centers but also, through the use of anomalous dispersion, allows for the determination of the absolute configuration. nii.ac.jp For instance, the crystal structures of related compounds like 2-benzenesulfonamido-3-hydroxypropanoic acid have been successfully determined, showcasing the utility of this method for analogous molecules. nii.ac.jp
Enantiomeric Excess Determination Techniques for this compound
Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating how much one enantiomer is present in excess of the other. Accurate determination of ee is crucial in asymmetric synthesis and for pharmaceutical compounds where one enantiomer may be active while the other is inactive or harmful.
Chiral chromatography is the most common and reliable method for separating enantiomers and quantifying the enantiomeric excess of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile compounds like this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are highly effective for resolving a wide range of racemates, including carboxylic acids. nih.govnih.gov The separation mechanism involves a combination of interactions, such as hydrogen bonding, π-π interactions, and steric hindrance, between the analyte and the chiral selector. nih.gov The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks in the chromatogram.
Gas Chromatography (GC) can also be used, but typically requires prior derivatization of the analyte to increase its volatility. The carboxylic acid and hydroxyl groups of this compound would be converted into esters or ethers. Chiral GC columns often employ cyclodextrin (B1172386) derivatives as the stationary phase, which create chiral cavities that include one enantiomer more favorably than the other, leading to separation.
Table 2: Typical Chiral HPLC Conditions for the Separation of α-Hydroxy Acid Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H or Chiralcel® OD-H |
| Mobile Phase | Hexane/Isopropanol/Trifluoroacetic Acid (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm or 254 nm |
| Column Temperature | 25 °C |
These are general conditions and require optimization for the specific analyte.
NMR spectroscopy can be used to determine enantiomeric excess by making the NMR spectra of the two enantiomers non-equivalent. This is achieved by adding a chiral auxiliary to the sample.
Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes (e.g., derivatives of europium or praseodymium) that can coordinate to Lewis basic sites on the analyte, such as the hydroxyl and carboxyl groups of this compound. york.ac.ukwilliams.edu Upon coordination, the CSR induces large changes in the chemical shifts of nearby protons. Because the analyte enantiomers form diastereomeric complexes with the chiral reagent, the induced shifts are different for each enantiomer. This results in the separation of corresponding proton signals in the ¹H NMR spectrum, allowing for the integration of the signals and the direct calculation of the enantiomeric ratio. Water-soluble chiral shift reagents have been developed that are particularly useful for α-hydroxy acids. york.ac.uk
Diastereomeric Recognition in Synthetic Intermediates
In asymmetric synthesis, the stereogenic center of an enantiomerically pure starting material like (S)- or (R)-3-(Benzyloxy)-2-hydroxypropanoic acid can be used to control the formation of new stereocenters. This phenomenon, known as diastereomeric recognition or substrate control, arises because the transition states leading to the different diastereomeric products are of different energies.
Derivatives of this compound can be employed as chiral auxiliaries . A chiral auxiliary is a temporary chiral group that is attached to a substrate to direct a stereoselective reaction. york.ac.ukwilliams.edu For example, the compound could be attached to a prochiral ketone. Subsequent reduction of the ketone would favor the formation of one diastereomer of the resulting secondary alcohol over the other due to the steric and electronic influence of the auxiliary. After the reaction, the auxiliary is cleaved and can potentially be recovered for reuse.
Alternatively, when a reagent reacts with a derivative of this compound that contains another reactive site (e.g., a double bond), the existing C2 stereocenter can direct the approach of the reagent. This is common in reactions such as aldol (B89426) additions, cycloadditions, and epoxidations. nih.govrsc.org The reaction proceeds with a certain level of diastereoselectivity, which is quantified by the diastereomeric ratio (d.r.). For example, the cyclopropanation of an unsaturated derivative can be directed by the hydroxyl group, leading predominantly to one diastereomer. rsc.org
Table 3: Examples of Reactions Exhibiting Diastereomeric Recognition
| Reaction Type | Chiral Substrate Derivative | Reagent | Typical Outcome |
|---|---|---|---|
| Aldol Addition | Oxazolidinone derived from the target acid | Prochiral aldehyde | High diastereoselectivity for the syn or anti aldol product. rsc.org |
| [3+2] Cycloaddition | Unsaturated ester of the target acid | Nitrile Oxide | Preferential formation of one of two possible diastereomeric isoxazolines. nih.gov |
| Alkylation | Enolate of an ester derivative | Alkyl Halide | Alkylation occurs on the less sterically hindered face, yielding one major diastereomer. williams.edu |
| Dihydroxylation | Unsaturated derivative | OsO₄ | The reagent adds to one face of the double bond, controlled by the existing stereocenter. researchgate.net |
Influence of Stereochemistry on Derivative Reactivity Profiles
The stereochemistry at the C2 position of this compound derivatives can significantly influence their reactivity, particularly in reactions involving chiral reagents or catalysts, such as enzymes. This differential reactivity is the basis for important synthetic strategies like kinetic resolution.
Kinetic resolution is a process for separating a racemic mixture based on the different reaction rates of the two enantiomers with a chiral catalyst or reagent. google.com For example, in an enzyme-catalyzed acylation of racemic 3-(Benzyloxy)-2-hydroxypropanol (the reduced form of the acid), a lipase (B570770) might selectively acylate the (S)-enantiomer at a much higher rate than the (R)-enantiomer. mdpi.com This would result in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer, which can then be separated. The efficiency of such a resolution is described by the selectivity factor (s). A high 's' value indicates a large difference in reaction rates and an effective resolution. nii.ac.jp
This principle extends beyond enzymes to non-enzymatic catalytic systems. Chiral catalysts can mediate reactions where one enantiomer of a racemic substrate is consumed more quickly, allowing for the isolation of the remaining, unreacted enantiomer in high enantiomeric purity. google.com
Furthermore, the stereochemistry of a molecule dictates its interaction with biological systems. The binding of a drug molecule to its target receptor or enzyme active site is highly stereospecific. The (S)- and (R)-enantiomers of a derivative will fit differently into a chiral binding pocket, leading to one enantiomer having a much higher biological activity than the other. This difference in activity is a direct consequence of the differential "reactivity" or interaction strength governed by the molecule's three-dimensional structure.
Role of 3 Benzyloxy 2 Hydroxypropanoic Acid in Advanced Organic Synthesis
Utilization as a Chiral Building Block for Natural Product Synthesis
The inherent chirality of 3-(benzyloxy)-2-hydroxypropanoic acid makes it an excellent starting material for the enantioselective synthesis of natural products and their analogs. The benzyloxy group provides a stable protecting group for the primary alcohol of serine, while the remaining hydroxyl and carboxylic acid moieties offer versatile handles for synthetic transformations.
This compound is a key precursor in the synthesis of chiral alpha-hydroxy esters, a class of compounds noted for their significant biological activities. Through standard esterification reactions, the carboxylic acid group can be converted into a variety of esters, while the alpha-hydroxy group is maintained for subsequent transformations or as a key pharmacophoric feature. nih.gov This methodology is particularly relevant in medicinal chemistry, where the compound serves as an important intermediate for chiral drugs, including certain antiviral agents. nih.gov The precise stereochemistry at the C2 position is critical, as different isomers can exhibit markedly different biological activities and metabolic pathways due to specific interactions with enzymes and receptors. nih.gov
| Property | Description | Source(s) |
| Compound | This compound | nih.gov |
| Reaction | Esterification, Amidation, Substitution | nih.gov |
| Product Class | Chiral Alpha-Hydroxy Esters | nih.gov |
| Application | Intermediates for antiviral and other chiral drugs | nih.gov |
The structural framework of this compound is readily incorporated into complex molecular architectures such as polyketides and peptidomimetics. Its precursor, O-benzyl-L-serine, is a recognized building block in the synthesis of such structures. For instance, the O-benzyl serine side chain has been integral in the design and synthesis of tetrazole-based growth hormone secretagogues, a class of peptidomimetics. rug.nl Furthermore, derivatives of O-benzyl-serine are utilized in the mutasynthesis of complex secondary metabolites like argyrin, highlighting the utility of this scaffold in creating novel peptide-based structures. acs.org The ability to modify both the carboxylic acid and hydroxyl groups allows for its integration into the growing chains of these complex biomimetic molecules. ethz.ch
Application in Asymmetric Catalysis as a Ligand Precursor or Catalyst Component
While direct applications of this compound as a ligand precursor are not extensively documented, its parent amino acid, O-benzyl serine, has been identified as a critical component in peptide-based catalysts. In a combinatorial study aimed at discovering catalysts for asymmetric Baeyer–Villiger oxidation, a particularly successful group of peptide catalysts was found to universally contain an O-benzyl serine residue. nih.gov This finding underscores the importance of the O-benzyl serine structure in creating a specific chiral environment that influences the stereochemical outcome of the reaction. The unique steric and electronic properties conferred by the benzyloxy group are crucial for inducing enantioselectivity, suggesting that derivatives like this compound are valuable components for the rational design of new asymmetric catalysts. nih.gov
Development of Chiral Auxiliaries Derived from this compound
A chiral auxiliary is a molecular fragment that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. O-benzyl-serine, the direct precursor to this compound, is recognized for its ability to function as a chiral auxiliary in asymmetric synthesis. chemimpex.com The principle relies on attaching the chiral fragment to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary for reuse. The defined stereocenter and the sterically demanding benzyloxy group of the O-benzyl serine scaffold are effective at directing the approach of incoming reagents. This inherent capability is retained in this compound, making it a valuable precursor for the development of novel chiral auxiliaries for use in enantioselective synthesis. nih.gov
Strategic Intermediate in Total Synthesis of Complex Organic Molecules
In the multi-step total synthesis of complex natural products, the selection of strategic intermediates that can be elaborated into key structural motifs is paramount. Aldehyd derivatives prepared from O-benzyl-L-serine are valuable intermediates in this context. nih.gov this compound serves as a stable and accessible precursor to these chiral aldehydes through the selective reduction of its carboxylic acid function. This transformation provides access to a versatile three-carbon chiral building block where the aldehyde can undergo a range of carbon-carbon bond-forming reactions (e.g., aldol (B89426), Wittig, Grignard reactions) to construct the carbon skeleton of the target molecule, all while retaining the crucial stereochemical information from the starting material.
| Precursor | Intermediate | Key Transformation | Application in Synthesis | Source(s) |
| O-Benzyl-L-serine / this compound | Chiral Aldehyde | Reduction of Carboxylic Acid | Construction of complex carbon skeletons | nih.gov |
Role in Polymer Chemistry and Material Science as a Monomer Precursor
This compound holds potential as a monomer precursor for the synthesis of functional polymers and optically active materials. nih.gov As a bifunctional molecule containing both a hydroxyl group and a carboxylic acid (an AB-type monomer), it is a suitable candidate for producing polyesters through step-growth polymerization. The resulting polymers would feature a benzyloxy group pendent to the polymer backbone, which could be subsequently removed through hydrogenolysis to yield a functionalized polyester (B1180765) with free hydroxyl groups. These hydroxylated polyesters could exhibit enhanced hydrophilicity and biodegradability, making them of interest for biomedical applications. Furthermore, the inherent chirality of the monomer unit could impart unique optical properties to the final material, with potential uses in chiral separation or the development of specialized sensors. nih.gov
Advanced Analytical Methodologies for Research on 3 Benzyloxy 2 Hydroxypropanoic Acid
Spectroscopic Techniques for Elucidating Complex Derivatives
Spectroscopic methods are indispensable for the detailed characterization of complex molecules. For derivatives of 3-(benzyloxy)-2-hydroxypropanoic acid, a combination of high-resolution mass spectrometry, multi-dimensional nuclear magnetic resonance, and vibrational circular dichroism offers a powerful toolkit for unambiguous structure elucidation and stereochemical assignment.
High-Resolution Mass Spectrometry (HRMS) is a fundamental tool for confirming the elemental composition of novel this compound derivatives. By providing highly accurate mass measurements, typically with sub-ppm error, HRMS allows for the confident determination of molecular formulas. Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly employed to generate gas-phase ions of these polar molecules with minimal fragmentation.
Subsequent tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion. The resulting fragmentation patterns provide valuable information about the connectivity of the molecule, helping to confirm the presence of key structural motifs such as the benzyloxy and hydroxypropanoic acid moieties.
Table 1: Illustrative HRMS Data for a Hypothetical Derivative
| Parameter | Value |
| Derivative | Methyl 3-(benzyloxy)-2-hydroxypropanoate |
| Molecular Formula | C11H14O4 |
| Calculated Monoisotopic Mass | 210.0892 u |
| Observed Monoisotopic Mass (m/z) | 210.0895 u |
| Mass Accuracy | 1.4 ppm |
| Ionization Technique | Electrospray Ionization (ESI) |
| Major MS/MS Fragments (m/z) | 193.0624, 151.0401, 107.0491, 91.0542 |
This is an interactive table. You can sort and filter the data.
Due to the presence of multiple rotatable single bonds, this compound and its derivatives can adopt various conformations in solution. nih.govarxiv.org Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating this conformational flexibility. nih.govmpg.de Experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) provide information about through-space proximities between protons, which can be translated into distance restraints to build a three-dimensional model of the predominant solution conformation. nih.govarxiv.org
For more complex or flexible derivatives, the measurement of residual dipolar couplings (RDCs) in a weakly aligning medium can provide long-range structural information. nih.gov These RDCs, when used in conjunction with other NMR parameters like J-couplings, can significantly refine the conformational analysis of flexible molecules. dntb.gov.ua Such detailed conformational understanding is crucial as the biological activity and reactivity of these molecules are often dependent on their three-dimensional shape. nih.gov
Table 2: Representative NMR Data for Conformational Analysis
| NMR Technique | Information Gained | Application to this compound Derivatives |
| 1H-1H COSY | Scalar coupling networks (proton-proton connectivity) | Confirms the spin system of the propanoic acid backbone. |
| HSQC/HMQC | One-bond proton-carbon correlations | Assigns protons to their directly attached carbon atoms. |
| HMBC | Long-range (2-3 bond) proton-carbon correlations | Establishes connectivity across quaternary carbons and ester/amide linkages. |
| NOESY/ROESY | Through-space proton-proton proximities | Determines the relative orientation of the benzyloxy group and the substituents on the chiral centers. |
| RDC Analysis | Long-range orientational constraints | Provides information on the overall molecular shape and preferred conformations in solution. |
This is an interactive table. You can sort and filter the data.
The unambiguous determination of the absolute configuration of chiral molecules is a critical aspect of stereochemistry. byopera.com Vibrational Circular Dichroism (VCD) has emerged as a powerful alternative to traditional methods like X-ray crystallography, especially for molecules that are difficult to crystallize. americanlaboratory.comnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. nih.gov The resulting VCD spectrum is a unique fingerprint of the molecule's absolute configuration. pageplace.dersc.org
To assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum for one of the enantiomers, typically calculated using density functional theory (DFT). acs.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. americanlaboratory.comroutledge.com This technique is particularly valuable for confirming the stereochemical outcome of asymmetric syntheses of this compound derivatives. acs.orgacs.org
Chromatographic Separations for Isomer Purity Analysis
The synthesis of enantiomerically pure this compound is often a key objective. Therefore, analytical methods capable of separating and quantifying the enantiomers are essential. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most widely used technique for this purpose. nih.govnih.govacs.org
CSPs are designed to have different affinities for the two enantiomers of a chiral compound, leading to their separation. chromatographyonline.com A variety of CSPs are commercially available, and the selection of the appropriate column and mobile phase is crucial for achieving optimal resolution. nih.gov This technique is not only used to determine the enantiomeric excess (ee) of a product but also to isolate small quantities of each enantiomer for further characterization. jiangnan.edu.cn
Table 3: Example of Chiral HPLC Method for Enantiomeric Purity Analysis
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based CSP |
| Mobile Phase | n-Hexane/Isopropanol/Trifluoroacetic acid (e.g., 90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Typical Retention Times | (R)-enantiomer: 8.5 min, (S)-enantiomer: 10.2 min |
This is an interactive table. You can sort and filter the data.
X-ray Diffraction Studies of Crystalline Derivatives
For derivatives of this compound that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) provides the most definitive structural information. dntb.gov.ua This technique can unambiguously determine the three-dimensional arrangement of atoms in the crystal lattice, including the absolute configuration if a heavy atom is present or through anomalous dispersion techniques. iucr.org
Even when single crystals suitable for single-crystal XRD are not available, X-ray powder diffraction (XRPD) can be a valuable tool. units.itamericanpharmaceuticalreview.com XRPD provides a characteristic "fingerprint" for a crystalline solid, which can be used for phase identification, polymorphism screening, and quality control. units.it For instance, the crystal structure of the related compound (S)-3-[4-(Benzyloxy)phenyl]-2-hydroxypropanoic acid has been determined, revealing details about its hydrogen bonding networks. iucr.org Analysis of aromatic carboxylic acid crystal structures often shows common motifs like hydrogen-bonded dimers. researchgate.netaip.orgacs.orgnih.gov
Microfluidic Systems for Reaction Monitoring and Optimization
Microfluidic systems, or "lab-on-a-chip" technologies, offer significant advantages for chemical synthesis and analysis, including reduced reagent consumption, faster reaction times, and improved control over reaction parameters. elveflow.comnih.gov These systems can be used to monitor the progress of reactions involving this compound in real-time. acs.orgacs.orgacs.org
By integrating analytical techniques such as spectroscopy or mass spectrometry directly with the microfluidic device, it is possible to obtain kinetic data and optimize reaction conditions with high throughput. acs.orgresearchgate.net For example, microfluidic reactors can be used to efficiently screen catalysts and reaction conditions for the esterification of this compound, leading to improved yields and selectivities. mdpi.comresearchgate.net This approach accelerates the development of efficient synthetic routes to its derivatives. researchgate.net
Computational and Theoretical Studies of 3 Benzyloxy 2 Hydroxypropanoic Acid
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For 3-(Benzyloxy)-2-hydroxypropanoic acid, these calculations can predict key structural parameters.
By employing methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the bond lengths, bond angles, and dihedral angles of the molecule can be calculated. These theoretical values provide a detailed picture of the molecular architecture, including the orientation of the benzyloxy, hydroxyl, and carboxylic acid groups.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (propanoic backbone) | ~1.53 Å |
| C=O (carbonyl) | ~1.21 Å | |
| C-O (hydroxyl) | ~1.43 Å | |
| C-O (ether) | ~1.42 Å | |
| Bond Angle | O=C-O (carboxylic acid) | ~124° |
| C-C-C (propanoic backbone) | ~110° | |
| Dihedral Angle | C-O-C-C (benzyloxy group) | Varies with conformation |
Note: These are representative values and the actual calculated values would depend on the specific computational method and basis set used.
Furthermore, quantum chemical calculations elucidate the electronic structure of the molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atoms, which are electron-rich regions. The LUMO is likely to be centered on the carboxylic acid group, particularly the carbonyl carbon, which is an electrophilic site.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods are widely used to predict spectroscopic data, which can be invaluable for identifying and characterizing compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has been shown to be high, often with deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C from experimental values. nih.gov Such calculations for this compound would aid in the assignment of its experimental NMR spectra.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound (Illustrative)
| Atom | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| Carbonyl C | ~175 | - | - |
| α-C (CH-OH) | ~70 | H | ~4.2 |
| β-C (CH₂-O) | ~72 | H | ~3.8, ~3.6 |
| Benzyl (B1604629) CH₂ | ~73 | H | ~4.5 |
| Benzyl C (ipso) | ~137 | - | - |
| Benzyl C (ortho) | ~128 | H | ~7.3 |
| Benzyl C (meta) | ~129 | H | ~7.3 |
| Benzyl C (para) | ~128 | H | ~7.3 |
Note: These are estimated values. Actual predicted shifts depend on the computational method, basis set, and solvent model used.
IR Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an infrared (IR) spectrum. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method. For this compound, these calculations would predict characteristic vibrational modes, such as the O-H stretch of the carboxylic acid and alcohol, the C=O stretch of the carbonyl group, and the C-O stretches of the ether and alcohol functionalities. researchgate.netnih.gov
Molecular Dynamics Simulations for Conformational Landscape Analysis
While quantum chemical calculations typically focus on a single, minimum-energy structure, molecules are dynamic entities that can adopt a variety of conformations. Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time. nih.gov
In an MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of water molecules, to mimic solution conditions. The forces on each atom are calculated using a force field, and the equations of motion are solved iteratively to track the trajectory of each atom over time.
By analyzing the simulation trajectory, one can identify the most populated conformations and the transitions between them. For this compound, MD simulations could reveal the preferred orientations of the flexible benzyloxy group relative to the chiral backbone. This analysis can provide insights into how the molecule interacts with its environment and with other molecules, such as solvent molecules or biological receptors. The simulations can also shed light on the intramolecular hydrogen bonding possibilities between the hydroxyl and carboxylic acid groups. nih.gov
Theoretical Insights into Reaction Mechanisms and Stereoselectivity
Computational chemistry is a valuable tool for investigating the mechanisms of chemical reactions, providing information about transition states and reaction intermediates that can be difficult to study experimentally. rsc.org For reactions involving this compound, such as esterification, oxidation of the secondary alcohol, or cleavage of the benzyl ether, theoretical calculations can map out the potential energy surface of the reaction.
By locating the transition state structures and calculating their energies, the activation energy barriers for different reaction pathways can be determined. This allows for the prediction of the most favorable reaction mechanism.
Furthermore, for reactions that can produce multiple stereoisomers, computational methods can be used to understand and predict the stereoselectivity. nih.gov For example, in a reaction where a nucleophile attacks the carbonyl group of a derivative of this compound, theoretical models can be used to calculate the energies of the transition states leading to the different stereoisomeric products. The relative energies of these transition states can then be used to predict the diastereomeric or enantiomeric excess of the reaction. Such studies are crucial for the rational design of stereoselective syntheses. nih.gov
Design of Novel Derivatizations Through Computational Modeling
Computational modeling plays a significant role in the design of new molecules with desired properties, a process often referred to as in silico design. For this compound, this could involve the design of novel derivatives, such as prodrugs, with improved physicochemical or biological properties. researchgate.net
Prodrugs are inactive compounds that are converted into the active drug in the body. Computational methods can be used to design prodrugs of this compound with enhanced properties, such as improved membrane permeability or targeted delivery. For instance, by computationally modeling the addition of various promoieties to the carboxylic acid or hydroxyl group, it is possible to predict how these modifications will affect properties like lipophilicity, solubility, and susceptibility to enzymatic cleavage. nih.gov
Molecular docking simulations are another computational tool that can be used in the design of derivatives. If this compound or its derivatives are intended to interact with a biological target like an enzyme, docking simulations can predict the binding mode and affinity of these molecules to the target's active site. nih.gov This information can guide the design of new derivatives with improved binding and, consequently, enhanced biological activity.
Future Perspectives and Emerging Research Avenues for 3 Benzyloxy 2 Hydroxypropanoic Acid
Exploration of Novel Biocatalytic Pathways for Sustainable Production
The chemical synthesis of enantiomerically pure compounds often involves multiple steps, harsh reaction conditions, and the use of hazardous reagents. In contrast, biocatalysis offers a green and sustainable alternative. Future research is anticipated to focus on the development of novel biocatalytic pathways for the production of 3-(Benzyloxy)-2-hydroxypropanoic acid.
One promising avenue is the use of engineered microorganisms capable of producing chiral hydroxy acids. While microbial production has been extensively studied for simpler hydroxyalkanoates, the focus will likely shift towards more complex and functionalized molecules like this compound. nih.gov This could involve the heterologous expression of specific enzymes, such as dehydrogenases, in robust microbial hosts like Escherichia coli or Saccharomyces cerevisiae. These enzymes could catalyze the stereoselective reduction of a suitable keto-acid precursor to yield the desired (S)- or (R)-enantiomer of this compound. nih.gov
Furthermore, the in vitro enzymatic synthesis using isolated enzymes presents another viable strategy. Enzymes like D-lactate dehydrogenase have been successfully employed in the synthesis of other chiral hydroxy propionic acid derivatives. nih.gov A similar approach could be designed for this compound, potentially within a membrane reactor to facilitate continuous production and enzyme recycling. The development of such enzymatic processes would not only be more environmentally friendly but could also offer higher enantioselectivity and yield compared to traditional chemical methods. google.com
| Potential Biocatalytic Approach | Key Enzymes/Microorganisms | Expected Advantages |
| Whole-cell Biotransformation | Engineered E. coli or S. cerevisiae | Sustainable feedstock utilization, reduced downstream processing |
| In-vitro Enzymatic Synthesis | Dehydrogenases (e.g., D-lactate dehydrogenase), Lyases | High enantioselectivity, milder reaction conditions |
| Directed Evolution | Mutagenesis of existing enzymes | Enhanced substrate specificity and activity for the benzyloxy- a precursor |
Integration into Flow Chemistry Methodologies
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. syrris.com The integration of the synthesis of this compound and its derivatives into continuous flow methodologies is a logical next step.
Future research will likely explore the development of continuous flow processes for the key synthetic steps involved in its production. This could include the benzylation of a suitable precursor followed by oxidation in a continuous manner. mdpi.com Flow chemistry is particularly well-suited for handling hazardous reagents and intermediates, which can be generated and consumed in situ, thereby minimizing risks. acs.org For instance, the use of potentially explosive or unstable reagents can be managed more safely in the small reaction volumes of a flow reactor.
Moreover, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities. nih.gov The application of packed-bed reactors with immobilized catalysts or reagents could further enhance the efficiency and sustainability of the synthesis. acs.org The development of a multi-step continuous flow synthesis of this compound would represent a significant advancement towards its efficient and safe industrial production. nih.gov
Development of Advanced Functional Materials Utilizing this compound Scaffolds
The unique structural features of this compound make it an attractive monomer for the synthesis of advanced functional materials, particularly biodegradable polyesters. researchgate.net As a derivative of serine, its incorporation into polymer backbones can impart specific properties and functionalities. researchgate.net
Future research is expected to focus on the ring-opening polymerization of lactone derivatives of this compound to create a new class of functional poly(α-hydroxy acids). acs.orgacs.org These polymers could exhibit tunable properties such as hydrophilicity, degradation rate, and mechanical strength. The benzyloxy group can serve as a protecting group for the hydroxyl functionality, which can be deprotected after polymerization to yield polymers with pendant hydroxyl groups. acs.org These hydroxyl groups can then be further functionalized to attach bioactive molecules, such as drugs or targeting ligands.
The resulting functional polyesters could find applications in the biomedical field, for example, as drug delivery vehicles, tissue engineering scaffolds, or hydrogels. researchgate.netnih.gov The chirality of the monomeric unit can also influence the macroscopic properties of the resulting polymers, leading to materials with specific optical or recognition properties.
| Polymer Type | Monomer | Potential Properties | Potential Applications |
| Functional Polyesters | Lactone of this compound | Biodegradable, functionalizable, tunable hydrophilicity | Drug delivery, tissue engineering |
| Chiral Polymers | Enantiopure this compound | Chiral recognition, specific optical properties | Chiral separation media, biosensors |
| Hydrogels | Copolymers with hydrophilic monomers | High water content, biocompatible | Wound dressings, soft contact lenses |
Strategic Role in Supramolecular Chemistry and Self-Assembly
The ability of molecules to spontaneously organize into well-defined, non-covalently linked structures is the cornerstone of supramolecular chemistry. This compound possesses all the necessary functionalities to act as a versatile building block for the construction of supramolecular assemblies.
The carboxylic acid and hydroxyl groups are capable of forming strong hydrogen bonds, which can direct the self-assembly of the molecules into one-, two-, or three-dimensional networks. acs.org The presence of the benzyloxy group introduces the possibility of π-π stacking interactions between the aromatic rings, further stabilizing the supramolecular structures. mdpi.com The chirality of the molecule can be translated to the supramolecular level, leading to the formation of helical or other chiral aggregates. nih.govdoi.org
Future research will likely investigate the self-assembly behavior of this compound in different solvents and under various conditions. The formation of supramolecular gels, liquid crystals, or other ordered structures could be explored. nih.gov These self-assembled materials could have applications in areas such as chiral recognition, asymmetric catalysis, and the development of responsive materials. The interplay between hydrogen bonding, π-π stacking, and steric effects will be a key area of investigation to gain precise control over the resulting supramolecular architectures. nih.gov
Interdisciplinary Research with Other Scientific Domains
The unique properties of this compound make it a valuable tool for interdisciplinary research, bridging the gap between chemistry, biology, and materials science.
In medicinal chemistry, it will continue to serve as a crucial chiral building block for the synthesis of complex and biologically active molecules. nih.govmdpi.com Its rigid structure and defined stereochemistry are highly desirable for the design of drugs with high specificity and efficacy.
In the field of materials science, as discussed previously, it is a promising monomer for the creation of novel biodegradable and functional polymers. researchgate.net This opens up collaborations with biomedical engineers to develop new medical devices and therapeutic systems.
Furthermore, its ability to form self-assembled structures could be of interest to physicists and engineers working on the development of new electronic or optical materials. The precise control over molecular organization at the nanoscale could lead to materials with unique and valuable properties.
The continued exploration of this compound will undoubtedly lead to new and exciting discoveries at the interface of different scientific disciplines, further solidifying its importance as a versatile and valuable chemical entity.
Q & A
Basic: What are the common synthetic routes for 3-(Benzyloxy)-2-hydroxypropanoic acid, and how can purity be optimized?
Answer:
The synthesis typically involves benzyl protection of hydroxyl groups followed by hydrolysis. For example:
- Step 1: Benzylation of a hydroxyl precursor (e.g., lactic acid derivatives) using benzyl bromide in tetrahydrofuran (THF) with a base like sodium hydride .
- Step 2: Acidic or basic hydrolysis to deprotect intermediates, monitored by TLC or HPLC.
- Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity (>98% as per GC analysis for analogous compounds) .
Advanced: How can enantiomeric purity be controlled during synthesis?
Answer:
Enantiomeric control requires chiral catalysts or resolution techniques:
- Asymmetric catalysis: Use (R)- or (S)-BINOL-derived catalysts during benzylation to induce stereoselectivity .
- Kinetic resolution: Enzymatic hydrolysis (e.g., lipases) selectively cleaves one enantiomer, yielding >95% ee .
- Analytical validation: Chiral HPLC (e.g., Chiralpak® AD-H column) confirms enantiopurity .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- NMR:
- ¹H NMR: Benzyl protons (δ 7.3–7.5 ppm), hydroxy proton (δ 5.2–5.5 ppm), and propanoic acid protons (δ 2.6–3.1 ppm) .
- ¹³C NMR: Carbonyl carbon (δ 170–175 ppm), benzyl carbons (δ 128–137 ppm) .
- IR: Broad O-H stretch (~2500–3500 cm⁻¹), C=O stretch (~1700 cm⁻¹) .
- Mass spectrometry (MS): ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₀H₁₂O₄: 196.07) .
Advanced: How can researchers resolve conflicting solubility data reported for this compound?
Answer:
Contradictions arise from solvent polarity and pH variations. Systematic approaches include:
- Solvent screening: Test solubility in DMSO, water (pH 2–12), and ethanol at 20–80°C.
- pH-dependent studies: Use potentiometric titration to determine pKa and solubility profiles .
- Reference standardization: Compare results with structurally similar compounds (e.g., 3-(4-Hydroxyphenyl)lactate) under identical conditions .
Basic: What storage conditions ensure the stability of this compound?
Answer:
- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .
- Light sensitivity: Protect from UV light using amber glassware.
- Humidity control: Use desiccants (silica gel) to avoid moisture-induced degradation .
Advanced: What computational methods predict the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT calculations: Optimize molecular geometry at the B3LYP/6-31G(d) level to model nucleophilic attack on the benzyloxy group .
- Transition state analysis: Identify energy barriers for hydrolysis using Gaussian 16 software.
- Solvent effects: Apply PCM models to simulate reactions in water or THF .
Basic: Which analytical methods quantify this compound in complex mixtures?
Answer:
- HPLC: C18 column, mobile phase (acetonitrile/0.1% formic acid), UV detection at 254 nm .
- LC-MS: MRM mode with m/z 196 → 105 (benzyl fragment) for high sensitivity .
- Titrimetry: Non-aqueous titration with KOH in ethanol (phenolphthalein indicator) .
Advanced: How can mechanistic studies elucidate its biological activity in enzyme inhibition?
Answer:
- Enzyme assays: Measure IC₅₀ values against target enzymes (e.g., dehydrogenases) using spectrophotometric NADH depletion assays .
- Docking simulations: AutoDock Vina models ligand-enzyme binding poses (e.g., with Cryptosporidium parvum IMPDH) .
- SAR analysis: Compare derivatives (e.g., nitro- or methoxy-substituted analogs) to identify critical functional groups .
Basic: What safety precautions are required when handling this compound?
Answer:
- PPE: Lab coat, nitrile gloves, and goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols .
- Spill management: Neutralize acidic spills with sodium bicarbonate .
Advanced: What experimental strategies identify degradation pathways under oxidative stress?
Answer:
- Forced degradation: Expose to H₂O₂ (3% v/v, 40°C, 24 h) and analyze products via LC-MS .
- Radical trapping: Add TEMPO to quench free radicals and isolate intermediates .
- Stability-indicating assays: Validate HPLC methods to separate degradation products (e.g., benzaldehyde or propanoic acid derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
